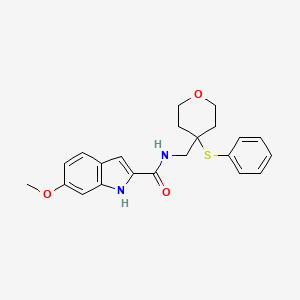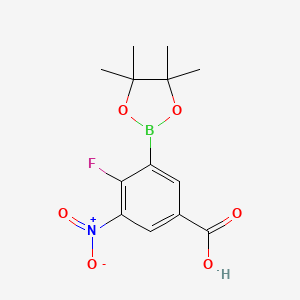
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated benzoic acid derivatives often involves multistep reactions, including nitration, as seen in the preparation of 3-fluoro-2-substituted-6-nitro benzoic acids . The regioselectivity of nitration can be explained by the electronic effects of the substituents, which is also relevant for the synthesis of the compound . Additionally, the synthesis of heterocyclic compounds from fluorinated benzoic acids, as described in , could provide a pathway for the synthesis of the target compound by incorporating the tetramethyl-1,3,2-dioxaborolan-2-yl group.
Molecular Structure Analysis
The molecular structure of fluorinated nitrobenzoic acids is characterized by the presence of electron-withdrawing groups, such as fluorine and nitro groups, which can influence the acidity and reactivity of the compound . The presence of a dioxaborolan-2-yl group in the target compound would likely introduce additional complexity to the molecular structure, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Fluorinated benzoic acids can participate in various chemical reactions, including derivatization and cyclization . The presence of a nitro group can lead to further chemical transformations, such as reduction to an amino group, which can then be involved in subsequent reactions . The tetramethyl-1,3,2-dioxaborolan-2-yl group in the target compound may also offer unique reactivity, particularly in cross-coupling reactions commonly used in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acids are influenced by their substituents. For example, the introduction of fluorine atoms can enhance the acidity of benzimidazolyl-substituted nitronyl nitroxides significantly . The mesomorphic properties of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, which include fluorinated derivatives, show that lateral fluoro-substitution can affect the phase transition temperatures and stability of the smectic A phase . These findings suggest that the physical properties of the target compound would be similarly affected by its fluorine and dioxaborolan-2-yl substituents.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Crystal Structure : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, is synthesized via a three-step substitution reaction. Its structure is confirmed by FTIR, NMR, and mass spectrometry, and crystallographically analyzed using X-ray diffraction and density functional theory (DFT). This provides insights into the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).
Imaging and Detection Applications
PET Imaging : Synthesis of a fluorine-18-labeled bexarotene analogue, a compound similar to 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, for PET imaging of retinoid X receptor. This highlights the potential use of fluorinated compounds in imaging applications (Wang et al., 2014).
Hydrogen Peroxide Vapor Detection : The compound's derivatives are explored for detecting hydrogen peroxide vapor, demonstrating the utility of such fluorinated compounds in sensitive detection technologies (Fu et al., 2016).
Biological Applications
- Fluorescent Prochelator for Metal Ions : Research on boronic ester-based fluorescent prochelators that respond to hydrogen peroxide and metal ions by decreasing fluorescence, indicating potential applications in biological systems (Hyman & Franz, 2012).
Propiedades
IUPAC Name |
4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO6/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(17)18)6-9(10(8)15)16(19)20/h5-6H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAJGXSZZZHGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)
![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)
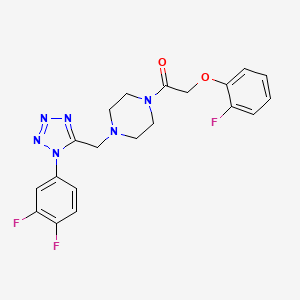
![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)
![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)
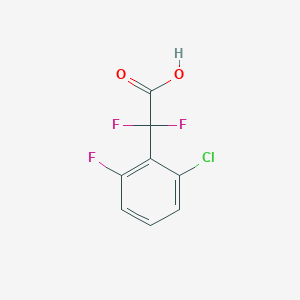
![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)
![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)
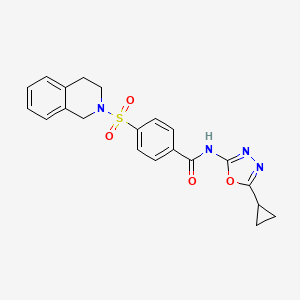
![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)
